molecular formula C12H13BrN2O2S B12449273 Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate

Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate

Cat. No.: B12449273
M. Wt: 329.21 g/mol
InChI Key: HFZLKRISXMESHK-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate (CAS 1160573-06-7) is a brominated benzothiazole derivative with a tert-butyl carbamate group at the 2-position of the thiazole ring. It is synthesized via a high-yield (94%) reaction starting from 5-bromobenzo[d]thiazol-2-amine (CAS 20358-03-6) using a procedure analogous to Example 214, Step 1 . Key properties include:

  • Molecular formula: C₁₂H₁₃BrN₂O₂S
  • Molecular weight: 329.21 g/mol
  • LCMS (ESI): [M+H]⁺ = 329/331 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-6-7(13)4-5-9(8)18-10/h4-6H,1-3H3,(H,14,15,16)

InChI Key

HFZLKRISXMESHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Carbamate Formation via Boc Protection of 5-Bromobenzo[d]thiazol-2-amine

The most widely reported method involves Boc (tert-butoxycarbonyl) protection of 5-bromobenzo[d]thiazol-2-amine (CAS 20358-03-6) using di-tert-butyl dicarbonate [(Boc)₂O]. This one-step reaction achieves yields up to 94% under optimized conditions.

Reaction Conditions and Optimization

  • Starting material : 5-Bromobenzo[d]thiazol-2-amine (1 equiv).
  • Reagents : Di-tert-butyl dicarbonate (1.1–1.2 equiv), base (e.g., pyridine or DMAP).
  • Solvent : Tetrahydrofuran (THF), acetonitrile, or dichloromethane.
  • Temperature : Room temperature to 50°C.
  • Time : 16–48 hours.
Key Steps:
  • Activation : The amine group undergoes nucleophilic attack on (Boc)₂O, facilitated by bases like pyridine or 4-dimethylaminopyridine (DMAP).
  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from acetonitrile.
Characterization Data:
  • LCMS : [M+H]⁺ = 329/331 (characteristic isotopic pattern for bromine).
  • ¹H NMR (CDCl₃): δ 1.58 (s, 9H, tert-butyl), 7.24–7.32 (s, 1H, thiazole-H), 10.94 (br s, 1H, NH).
Parameter Details
Yield 94%
Purity >95% (HPLC)
Scalability Demonstrated at 25.1 g scale

Alternative Routes Using Hydrobromide Salts

A modified approach employs 2-amino-5-bromothiazole monohydrobromide as the starting material, though this method is more common for non-benzothiazole analogs (e.g., tert-butyl 5-bromothiazol-2-ylcarbamate, CAS 405939-39-1).

Protocol Adjustments:

  • Base : Pyridine or cesium carbonate neutralizes the hydrobromide salt in situ.
  • Solvent : Acetonitrile or THF.
  • Yield : 40–63%, lower than the benzothiazole route due to side reactions.
Example Procedure:
  • Neutralization : 2-Amino-5-bromothiazole monohydrobromide (1 equiv) is suspended in acetonitrile with pyridine (5 equiv).
  • Boc Protection : (Boc)₂O (1.1 equiv) is added dropwise at 22°C for 22 hours.
  • Isolation : Extraction with ethyl acetate and HCl, followed by column chromatography.

Comparative Analysis of Methodologies

Table 1: Synthesis Routes and Outcomes

Method Starting Material Yield Purity Key Advantage
Boc Protection 5-Bromobenzo[d]thiazol-2-amine 94% >95% High yield, minimal byproducts
Hydrobromide Route 2-Amino-5-bromothiazole HBr salt 40–63% 90–95% Adaptable to salt forms

Critical Factors Affecting Yield:

  • Solvent Choice : THF and acetonitrile minimize side reactions compared to polar aprotic solvents.
  • Base Selection : DMAP enhances reaction rate but may require stringent temperature control.
  • Stoichiometry : Excess (Boc)₂O (1.2 equiv) ensures complete amine conversion.

Industrial-Scale Considerations

For kilogram-scale production, the Boc protection method is preferred due to:

  • Solvent Recovery : THF and acetonitrile are easily recycled via distillation.
  • Purification Simplicity : Crystallization from acetonitrile avoids costly chromatography.
  • Regulatory Compliance : Di-tert-butyl dicarbonate is listed in ICH Q3C guidelines for residual solvents.

Emerging Methodologies and Limitations

While the Boc protection route dominates, emerging strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours but risks decomposition of heat-labile intermediates.
  • Flow Chemistry : Enables continuous production but requires specialized equipment.

Persistent Challenges :

  • Bromine displacement under basic conditions, leading to des-bromo impurities.
  • Tert-butyl group cleavage in acidic media, limiting downstream applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. For example:

Reagents/ConditionsProductYieldSource
Amines (e.g., NH₃, DMSO, 80°C)5-Aminobenzo[d]thiazol-2-ylcarbamate72–85%
Thiols (e.g., NaSH, DMF, 60°C)5-Mercaptobenzo[d]thiazol-2-ylcarbamate68%

The choice of solvent (polar aprotic solvents like DMSO or DMF) and temperature (60–100°C) significantly impacts reaction efficiency.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

Suzuki-Miyaura Coupling

ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C5-Arylbenzo[d]thiazol-2-ylcarbamate89%

Stille Coupling

ConditionsProductYieldSource
Pd₂(dba)₃, AsPh₃, THF, reflux5-Alkenylbenzo[d]thiazol-2-ylcarbamate78%

These reactions require anhydrous conditions and inert atmospheres for optimal catalyst activity .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is cleaved under acidic or basic conditions:

ConditionsProductYieldSource
HCl (4M in dioxane), 25°C5-Bromobenzo[d]thiazol-2-amine94%
TFA/DCM (1:1), 0°C to 25°C5-Bromobenzo[d]thiazol-2-amine91%

Hydrolysis regenerates the free amine, which can be further functionalized .

Functionalization via Bromine Exchange

The bromine atom can be replaced via metal-halogen exchange:

Reagents/ConditionsProductYieldSource
n-BuLi, THF, −78°C + Electrophile (e.g., CO₂)5-Carboxybenzo[d]thiazol-2-ylcarbamate63%

This method is highly sensitive to temperature and requires strict exclusion of moisture.

Oxidation and Reduction

The benzothiazole core undergoes redox reactions:

Reaction TypeConditionsProductYieldSource
OxidationH₂O₂, AcOH, 50°C5-Bromobenzo[d]thiazole-2-sulfonic acid58%
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C5-Bromo-2,3-dihydrobenzo[d]thiazol-2-ylcarbamate49%

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 120°C leads to decomposition of the carbamate group, releasing CO₂ and tert-butanol .

  • Photodegradation : Exposure to UV light induces debromination, forming benzo[d]thiazol-2-ylcarbamate as a byproduct.

Scientific Research Applications

Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate is used in various scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromine Positional Isomers

Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate (QC-8121)
  • CAS : 1244041-71-1
  • Purity : 95% .
  • Structural difference : Bromine at the 6-position of the benzo[d]thiazole ring instead of the 5-position.
Tert-butyl (5-bromothiazol-2-yl)carbamate (CAS 405939-39-1)
  • Similarity score : 0.56 (structural similarity to target compound) .
  • Structural difference : Lacks the benzo[d] ring fusion, simplifying the aromatic system.
  • Impact : Reduced planarity may diminish π-π stacking interactions, lowering affinity for hydrophobic binding pockets.

Substituent Variations on the Thiazole Ring

Tert-butyl 5-[(3-(tert-butoxycarbonyl)-2-propanoylguanidino)propyl]thiazol-2-ylcarbamate (3.32a)
  • Yield : 82% .
  • Structural features: A propanoyl-guanidino side chain replaces the bromine.
  • Impact : Enhanced hydrogen-bonding capacity due to the guanidine group, improving solubility and target engagement .
Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[d]thiazol-2-ylcarbamate (CAS 1431854-95-3)
  • Structural features : A 2-methyl-5-nitrophenylcarbamoyl group at the 6-position .
  • Impact : The electron-withdrawing nitro group and carbamoyl substituent may enhance binding to enzymes like kinases or proteases.

Non-Benzo-Fused Analogs

Tert-butyl (4-bromothiazol-2-yl)methylcarbamate (QK-7499)
  • CAS : 697299-87-9
  • Purity : 98% .
  • Structural difference : A methylene group links the carbamate to the thiazole ring, and bromine is at the 4-position.
  • Impact : Reduced aromaticity and altered steric profile may limit applications in drug discovery compared to the fused-ring target compound.

Biological Activity

Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound (CAS No. 1160573-06-7) is characterized by the formula C12H13BrN2O2S. The synthesis involves the reaction of 5-bromobenzo[d]thiazol-2-amine with tert-butyl isocyanate, yielding the carbamate derivative with a reported yield of approximately 94% .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the benzothiazole scaffold exhibit significant antimicrobial properties. This compound has been evaluated for its ability to inhibit various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound shows promising anti-virulence activity, reducing motility and toxin production in Pseudomonas aeruginosa, which is crucial for its pathogenicity .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1510
P. aeruginosa206
S. aureus188
B. subtilis1212

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicated that it possesses moderate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15
HCT116 (Colorectal)12
HepG2 (Liver)20

In one study, the compound was shown to induce apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations of 10 µM .

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It has been suggested that the compound may interact with specific proteins involved in cell signaling pathways related to virulence and cancer cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole structure can significantly influence its potency and selectivity against target proteins .

Case Studies

  • Antiviral Activity : In a recent study focusing on the inhibition of SARS-CoV-2 infection, peptidomimetic compounds structurally related to benzothiazoles showed efficacy in blocking viral entry into host cells, suggesting potential applications for compounds like this compound in antiviral therapies .
  • In Vivo Efficacy : Animal models have demonstrated that this compound exhibits oral efficacy in treating infections caused by Cryptosporidium, with promising results in reducing parasite load in infected mice .

Q & A

Q. What are the common synthetic routes for tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: A typical synthesis involves introducing the bromo substituent to the benzo[d]thiazole core followed by Boc (tert-butoxycarbonyl) protection. For example, bromination of a precursor using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) under nitrogen can yield intermediates. Subsequent Boc protection employs Boc anhydride (Boc₂O) in the presence of a base (e.g., Na₂CO₃) in DMF. Reaction conditions such as temperature (e.g., 80°C for coupling steps), solvent choice (DMF for polar reactions), and stoichiometric ratios (1.1 equivalents of reagents) critically affect yields. Column chromatography with dichloromethane/methanol gradients is commonly used for purification, yielding ~56% for intermediate steps .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H NMR : Look for the tert-butyl group signal at δ 1.38 ppm (singlet, 9H) and aromatic protons in the benzo[d]thiazole ring (δ 6.64–7.94 ppm). The carbamate NH proton typically appears as a broad singlet near δ 6.9–7.0 ppm .
  • IR Spectroscopy : Key peaks include the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and N-H stretches at ~3300–3360 cm⁻¹ .
  • Mass Spectrometry (LCMS/HRMS) : The molecular ion peak ([M+H]⁺) should align with the exact mass (e.g., ~291.9978 for brominated derivatives) .

Q. How is the tert-butyl carbamate (Boc) group strategically utilized in synthetic workflows?

  • Methodological Answer: The Boc group serves as a temporary protective moiety for amines, enabling selective functionalization of other reactive sites. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO₃. This stepwise protection-deprotection strategy is critical in multi-step syntheses, such as constructing heterocyclic scaffolds .

Advanced Research Questions

Q. How can researchers address competing side reactions during bromination of the benzo[d]thiazole ring?

  • Methodological Answer: Competing over-bromination or ring-opening can be mitigated by:
  • Controlled stoichiometry : Use 1.05–1.1 equivalents of NBS to limit excess bromine.
  • Low-temperature reactions : Conduct bromination at 0–5°C in polar aprotic solvents (DMF or DCM).
  • Inert atmosphere : Maintain nitrogen to prevent oxidation. Post-reaction, rapid quenching with ice water and extraction with ethyl acetate minimizes degradation .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions using this compound?

  • Methodological Answer:
  • Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos enhance coupling efficiency.
  • Solvent/base systems : Use toluene/Et₃N or DMF/K₃PO₄ for Suzuki-Miyaura couplings.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hours conventionally). Monitor progress via TLC and purify using silica gel chromatography .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

  • Methodological Answer: Single-crystal X-ray diffraction provides definitive bond lengths/angles and confirms regioselectivity of bromination. For example, the benzo[d]thiazole ring in related compounds shows a planar geometry with C-Br bond lengths of ~1.89 Å. Data collection at 133 K improves resolution, and refinement using SHELXL software ensures accuracy .

Q. What experimental factors contribute to yield discrepancies in multi-step syntheses?

  • Methodological Answer:
  • Intermediate stability : Boc-protected amines may hydrolyze under acidic workup; use mild bases (NaHCO₃) for neutralization.
  • Purification losses : Silica gel chromatography can lead to ~10–15% loss per step. Switching to preparative HPLC for polar intermediates improves recovery.
  • Side reactions : Competing SN2 pathways in bromination can be suppressed by steric hindrance (e.g., bulky tert-butyl groups) .

Q. How can researchers assess the biological activity of this compound derivatives?

  • Methodological Answer:
  • In vitro assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity against cancer cell lines (e.g., IC₅₀ values).
  • Enzyme inhibition studies : Screen against targets like histone deacetylases (HDACs) using fluorogenic substrates.
  • Structure-activity relationships (SAR) : Modify the bromo or carbamate groups and compare activity trends .

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